molecular formula C16H18O B1268590 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde CAS No. 3331-47-3

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Cat. No. B1268590
CAS RN: 3331-47-3
M. Wt: 226.31 g/mol
InChI Key: CDVRGGMPPUFSFH-UHFFFAOYSA-N
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Description

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde (5-IPDMAC) is a chemical compound that has been studied for its potential in a variety of scientific applications. 5-IPDMAC is an aromatic aldehyde with a unique structure, which is composed of a five-membered ring containing an isopropyl group, a dimethyl group, and an azulene group. This compound is of interest due to its potential uses in medicinal chemistry, organic synthesis, and other scientific research applications.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research due to its unique molecular structure. It serves as a specialized reagent in the identification and analysis of protein structures and functions .

Anti-inflammatory Therapies

Azulene derivatives, including 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde , have been explored for their anti-inflammatory properties. They are being studied for potential use in treatments for conditions like peptic ulcers and other inflammatory diseases .

Antineoplastic Applications

Research has indicated that azulene derivatives may have applications in antineoplastic therapies , particularly in the treatment of leukemia. Their ability to conjugate with biologically active compounds makes them valuable in cancer research .

Antidiabetic Potential

The compound’s derivatives are being investigated for their potential role in antidiabetic treatments . Their interaction with biological pathways could lead to new therapeutic approaches for diabetes management .

Antiretroviral Activity

There is ongoing research into the antiretroviral activity of azulene derivatives, including their potential effectiveness against HIV-1. This could open up new avenues for the treatment of HIV and related conditions .

Antimicrobial and Antifungal Uses

The antimicrobial and antifungal properties of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde are being studied, with potential applications in antimicrobial photodynamic therapy. This could lead to new treatments for various infections .

Dermatological Applications

In dermatology, azulene and its derivatives are being considered for the treatment of skin diseases due to their anti-inflammatory effects and potential to manage conditions like atopic dermatitis and alleviate itching .

Photoprotective Abilities

The photoprotective abilities of azulene derivatives are being researched, particularly their capacity to protect the skin from UV radiation. This could lead to the development of new sunscreens and skin care products .

properties

IUPAC Name

3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-10(2)13-6-5-11(3)16-14(9-17)7-12(4)15(16)8-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVRGGMPPUFSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348676
Record name 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

CAS RN

3331-47-3
Record name 3,8-Dimethyl-5-(1-methylethyl)-1-azulenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3331-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Takekuma, H Matsuoka, T Minematsu, H Takekuma - Tetrahedron, 2010 - Elsevier
Wittig reaction of 3-[4-(dimethylamino)phenyl]propanal (5) with (3-guaiazulenylmethyl)triphenylphosphonium bromide (4) in ethanol containing NaOEt at 25C for 24h under argon gives …
Number of citations: 14 www.sciencedirect.com
K Sato, T Ozu, N Takenaga - Tetrahedron Letters, 2013 - Elsevier
An efficient and convenient approach to the synthesis of azulene derivatives bearing a carboxamide unit based on solvent-free Passerini reaction, using grinding is described. This …
Number of citations: 24 www.sciencedirect.com
G Williams - 2021 - purehost.bath.ac.uk
This report investigates the synthesis of stimuli responsive molecules and their response towards thiols for use as possible chemodosimeters in azulene/guaiazulene based systems. …
Number of citations: 0 purehost.bath.ac.uk
C Heichert, H Hartmann - Zeitschrift für Naturforschung B, 2016 - degruyter.com
By the reaction of aromatic or heteroaromatic formyl compounds or their corresponding iminium salts with active methylene compounds a series of new methine dyes with long-…
Number of citations: 2 www.degruyter.com

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